6-bromo-4-phenyl-3-(5-phenyl-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl)quinolin-2(1H)-one
Description
The compound 6-bromo-4-phenyl-3-(5-phenyl-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl)quinolin-2(1H)-one is a heterocyclic molecule featuring:
- A quinolin-2(1H)-one core substituted with a bromo group at position 6 and a phenyl group at position 4.
- A 4,5-dihydro-1H-pyrazole ring at position 3, further modified with a phenyl group at position 5 and a 2-(piperidin-1-yl)acetyl substituent.
Properties
Molecular Formula |
C31H29BrN4O2 |
|---|---|
Molecular Weight |
569.5 g/mol |
IUPAC Name |
6-bromo-4-phenyl-3-[3-phenyl-2-(2-piperidin-1-ylacetyl)-3,4-dihydropyrazol-5-yl]-1H-quinolin-2-one |
InChI |
InChI=1S/C31H29BrN4O2/c32-23-14-15-25-24(18-23)29(22-12-6-2-7-13-22)30(31(38)33-25)26-19-27(21-10-4-1-5-11-21)36(34-26)28(37)20-35-16-8-3-9-17-35/h1-2,4-7,10-15,18,27H,3,8-9,16-17,19-20H2,(H,33,38) |
InChI Key |
KDDJFCCNFMYHBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC(=O)N2C(CC(=N2)C3=C(C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Brominated Aromatic Compounds
a. 6-Bromo-4,5-dimethylbenzofuroxan (6) and 6Z
- Structural Similarities : Both the target compound and benzofuroxan derivatives (e.g., compound 6 and its reduced form 6Z ) contain brominated aromatic systems.
- Key Differences: Benzofuroxans lack the quinolinone and pyrazole moieties but exhibit tautomerism due to the N-oxide group in 6, which splits ¹H-NMR signals into two sets. Reduction to 6Z eliminates tautomerism, resulting in a single singlet (δ 7.35 ppm) . Implication: The target compound’s pyrazole and quinolinone groups may introduce additional complexity in spectroscopic profiles compared to simpler benzofuroxans.
b. Brominated Pyrazolone Derivatives
- Example: 4-bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one ().
- Structural Similarities : Both compounds feature brominated pyrazole-like rings.
- Key Differences: The target compound’s pyrazole is fused to a quinolinone, whereas the analog in has a simpler dihydro-pyrazol-3-one core. The 2-(piperidin-1-yl)acetyl group in the target compound may enhance solubility or receptor binding compared to halogenated alkyl chains .
Quinolinone and Quinazolinone Derivatives
a. Substituted Quinazolinones
- Example: 3-(p-Substitutedphenyl)-6-bromo-4(3H)-quinazolinones ().
- Structural Similarities: Both classes share a brominated nitrogenous aromatic core.
- Key Differences: Quinazolinones have a two-nitrogen core, while the target compound’s quinolinone has one nitrogen. Anti-inflammatory activity is reported for 6-bromo-quinazolinones, with substituents at position 3 influencing potency . Implication: The target compound’s pyrazole-piperidine substituent may modulate bioactivity differently compared to quinazolinones’ aryl groups.
Pyrazole-Containing Compounds
a. 1-(3-(6-Bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one ()
- Structural Similarities: Both compounds have a dihydro-pyrazole ring attached to a brominated quinoline.
- Key Differences :
- The analog in includes a 4-bromophenyl group on the pyrazole, whereas the target compound has a phenyl group and a piperidine-containing acetyl chain.
- Implication : The piperidine moiety in the target compound may improve pharmacokinetic properties (e.g., blood-brain barrier penetration) compared to halogenated analogs.
Data Tables
Table 1: Structural Comparison of Key Analogs
Research Implications and Gaps
- Spectroscopic Analysis : The target compound’s NMR and MS data are unreported. Comparisons with analogs suggest that its piperidine and pyrazole groups would produce distinct ¹H/¹³C-NMR shifts and fragmentation patterns.
- Biological Activity: Quinazolinones and pyrazoles with bromo substituents show anti-inflammatory and antimicrobial properties . The target compound’s bioactivity remains speculative but warrants testing.
- Computational Modeling: Tools like Multiwfn could analyze electron localization or electrostatic potentials to predict reactivity .
Preparation Methods
Sodium Hydride-Mediated Alkylation
In a representative procedure:
-
6-Bromo-3,4-dihydroquinolin-2(1H)-one (6.78 g, 30 mmol) is dissolved in anhydrous DMF (10 mL).
-
Sodium hydride (834 mg, 33 mmol) is added under N₂, followed by dropwise addition of tert-butyl bromoacetate (7.5 mL, 49.7 mmol).
-
The mixture stirs at 20°C until LCMS confirms conversion. Quenching with methanol (40 mL) and extraction with ethyl acetate yields the tert-butyl-protected intermediate (72%, 7.35 g).
Critical Parameters :
-
Anhydrous DMF ensures reagent stability.
-
Controlled stoichiometry (1:1.1 NaH:substrate) minimizes side reactions.
Pyrazole Ring Construction
The 4,5-dihydro-1H-pyrazole moiety is introduced via hydrazine cyclization with α,β-unsaturated ketones. A modified Brack’s reaction optimizes regioselectivity for the 5-phenyl substituent.
Cyclocondensation with Phenyl-Substituted Diketones
-
3-Phenyl-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazole is synthesized by reacting phenylhydrazine with a diketone (e.g., 1,3-diphenylpropane-1,3-dione) in ethanol under reflux.
-
The reaction proceeds via enol-keto tautomerization, forming the dihydropyrazole ring with >85% yield in optimized conditions.
Table 1 : Cyclocondensation Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 80°C |
| Time | 12 h |
| Yield | 72–89% |
N-Acylation with 2-(Piperidin-1-Yl)Acetyl Group
The final step involves introducing the 2-(piperidin-1-yl)acetyl moiety to the pyrazole nitrogen. A two-step protocol ensures chemoselectivity:
Chloroacetylation Followed by Amination
-
3-(5-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)-6-bromo-4-phenylquinolin-2(1H)-one is treated with chloroacetyl chloride in dichloromethane (DCM) using triethylamine as a base.
-
The intermediate chloroacetamide reacts with piperidine in acetonitrile at 60°C, yielding the title compound (68% overall).
Mechanistic Insights :
-
Triethylamine scavenges HCl, driving the reaction forward.
-
Piperidine’s nucleophilicity facilitates SN2 displacement at the chloroacetamide carbon.
Integrated Synthetic Pathway
A consolidated route combines the above steps:
-
Quinolinone Alkylation :
-
Pyrazole Cyclocondensation :
-
N-Acylation :
Overall Yield : ~42% (0.72 × 0.85 × 0.68).
Analytical Validation
Spectroscopic Characterization
Purity Assessment
Challenges and Optimization Opportunities
Q & A
Basic: What synthetic strategies are effective for preparing this compound?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the functionalization of the quinoline core and subsequent introduction of the pyrazole and piperidine-acetyl moieties. Key steps include:
- Cyclocondensation : Formation of the pyrazole ring via reaction of hydrazine derivatives with α,β-unsaturated ketones under acidic or basic conditions .
- Purification : Use of column chromatography (e.g., 10% methanol in dichloromethane) or flash chromatography to isolate intermediates .
- Characterization : Confirmation via / NMR, HRMS, and IR spectroscopy to verify structural integrity and purity (>94% by HPLC) .
Basic: How can researchers confirm the structural identity of this compound?
Methodological Answer:
A combination of analytical techniques is required:
- NMR Spectroscopy : NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm), while NMR confirms carbonyl (C=O at ~170 ppm) and heterocyclic carbons .
- Mass Spectrometry : HRMS provides exact molecular weight (e.g., m/z 612.91 for CHBrClNO) .
- X-ray Crystallography : Resolves stereochemistry and molecular geometry, as demonstrated for related quinoline-pyrazole hybrids .
Advanced: How should structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
- Variable Substituents : Systematically modify substituents (e.g., halogen, methoxy, or phenyl groups) on the pyrazole or quinoline moieties to assess impact on bioactivity .
- Biological Assays : Screen analogs against target enzymes (e.g., kinases) or pathogens using dose-response curves (IC/MIC values). For example, highlights antimicrobial testing via broth microdilution .
- Data Correlation : Use computational tools (e.g., molecular docking) to link substituent effects with binding affinity trends .
Advanced: How can contradictory data in pharmacological assays be resolved?
Methodological Answer:
- Kinetic Studies : Perform time-dependent assays to differentiate competitive vs. non-competitive inhibition mechanisms .
- Dose-Response Validation : Replicate experiments across multiple concentrations to rule out assay-specific artifacts .
- Orthogonal Assays : Use complementary techniques (e.g., SPR for binding affinity, cell-based viability assays) to cross-verify results .
Basic: What reaction mechanisms are involved in its chemical transformations?
Methodological Answer:
- Nucleophilic Substitution : Bromine at position 6 of the quinoline core may undergo displacement with amines or thiols under basic conditions .
- Hydrogen Bonding : The pyrazole ring participates in π-π stacking and hydrogen bonding, influencing reactivity in biological systems .
- Catalytic Pathways : Acid/base catalysts (e.g., HCl or KCO) are used in cyclocondensation or acetylation steps .
Advanced: How do substituents influence its biological activity?
Methodological Answer:
- Halogens (Br/Cl) : Enhance lipophilicity and membrane penetration, critical for antimicrobial activity .
- Methoxy Groups : Increase solubility but may reduce binding affinity due to steric hindrance .
- Piperidine-Acetyl Group : Modulates pharmacokinetics by improving metabolic stability, as seen in similar quinoline derivatives .
Basic: What are the solubility and formulation considerations for this compound?
Methodological Answer:
- Solubility : Likely soluble in DMSO or DMF but poorly in aqueous buffers. Pre-formulation studies using co-solvents (e.g., PEG 400) or surfactants are recommended .
- Stability : Monitor degradation under UV light or varying pH via HPLC. Store at -20°C in inert atmospheres .
Advanced: What computational methods are suitable for modeling its interactions?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2 or β-lactamases) to predict binding poses .
- QSAR Models : Train models on datasets of analogs (e.g., from ) to predict bioactivity based on substituent descriptors (e.g., logP, molar refractivity) .
Basic: How is stability assessed under experimental conditions?
Methodological Answer:
- Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS .
- Photostability : Expose to UV light (ICH Q1B guidelines) and monitor changes by TLC/HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
